Dnmt3A-IN-2 -

Dnmt3A-IN-2

Catalog Number: EVT-10911359
CAS Number:
Molecular Formula: C33H40N6O4
Molecular Weight: 584.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Dnmt3A-IN-2 is a small molecule inhibitor specifically targeting the enzyme DNA (cytosine-5)-methyltransferase 3A, commonly referred to as DNMT3A. This enzyme plays a critical role in the process of DNA methylation, which is essential for regulating gene expression and maintaining genomic stability. The inhibition of DNMT3A has significant implications in cancer research, particularly in acute myeloid leukemia, where mutations in DNMT3A are frequently observed.

Source and Classification

Dnmt3A-IN-2 was developed as part of ongoing research to identify effective inhibitors of DNMT3A, with the aim of understanding its role in epigenetic regulation and potential therapeutic applications. It falls under the classification of epigenetic modulators, specifically targeting DNA methyltransferases.

Synthesis Analysis

Methods and Technical Details

The synthesis of Dnmt3A-IN-2 involves several key steps, typically starting from commercially available precursors. The synthetic route may include:

  1. Formation of Key Intermediates: Utilizing standard organic reactions such as nucleophilic substitutions or coupling reactions to form intermediates that exhibit the desired functional groups.
  2. Final Assembly: The final compound is assembled through careful control of reaction conditions to ensure high yield and purity.
  3. Purification: Techniques such as column chromatography or recrystallization are employed to isolate Dnmt3A-IN-2 from by-products.

The detailed synthetic pathway often requires optimization to enhance yield and minimize side reactions, which is crucial for producing sufficient quantities for biological testing.

Molecular Structure Analysis

Structure and Data

Dnmt3A-IN-2 is characterized by a specific molecular structure that includes:

  • Functional Groups: The presence of aromatic rings, amines, or other groups that interact with the active site of DNMT3A.
  • Molecular Weight: Typically calculated using high-resolution mass spectrometry to confirm the identity and purity of the synthesized compound.

The three-dimensional structure can be elucidated using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into how Dnmt3A-IN-2 binds to DNMT3A.

Chemical Reactions Analysis

Reactions and Technical Details

Dnmt3A-IN-2 acts as a competitive inhibitor of DNMT3A by binding to its active site, preventing the transfer of methyl groups to cytosine residues in DNA. The chemical reaction can be summarized as follows:

  • Inhibition Reaction:
    DNMT3A+Dnmt3A IN 2Inhibited Complex\text{DNMT3A}+\text{Dnmt3A IN 2}\rightleftharpoons \text{Inhibited Complex}

This reaction can be analyzed using kinetic studies to determine the inhibitor's efficacy and affinity for DNMT3A.

Mechanism of Action

Process and Data

The mechanism by which Dnmt3A-IN-2 inhibits DNMT3A involves:

  1. Binding Affinity: Dnmt3A-IN-2 competes with the natural substrate (DNA) for binding at the active site.
  2. Conformational Changes: Upon binding, it induces conformational changes in DNMT3A that reduce its catalytic activity.
  3. Impact on Methylation: This inhibition leads to altered DNA methylation patterns, which can affect gene expression profiles associated with various diseases.

Kinetic studies are essential for quantifying the inhibition constant (Ki) and understanding the dynamics of this interaction.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Dnmt3A-IN-2 exhibits several notable physical and chemical properties:

  • Solubility: Typically soluble in organic solvents like dimethyl sulfoxide or ethanol, which facilitates its use in biological assays.
  • Stability: Stability under physiological conditions is crucial for its application in vivo; studies often assess degradation rates under various conditions.
  • Melting Point and Boiling Point: These properties help characterize the compound's thermal stability and handling requirements during synthesis.

Analytical techniques such as high-performance liquid chromatography are used to assess purity and stability over time.

Applications

Scientific Uses

Dnmt3A-IN-2 holds significant promise in various scientific applications:

  1. Cancer Research: Its ability to inhibit DNMT3A makes it a valuable tool for studying epigenetic regulation in cancer cells, particularly those with mutations in DNMT3A.
  2. Drug Development: As a lead compound, it can be further optimized for therapeutic use against cancers characterized by aberrant DNA methylation patterns.
  3. Epigenetic Studies: It serves as a probe for investigating the role of DNA methylation in gene regulation and cellular differentiation processes.
Introduction to DNA Methyltransferase 3A as a Therapeutic Target

Biological Significance of DNA Methyltransferase 3A in Epigenetic Regulation

DNA methyltransferase 3A is a de novo DNA methyltransferase that establishes cytosine-guanine dinucleotide (CpG) methylation patterns during embryonic development and in stem cell populations. Unlike DNA methyltransferase 1, which maintains existing methylation marks during DNA replication, DNA methyltransferase 3A creates new methylation signatures that dynamically regulate gene expression programs. Its functional domains include:

  • A Pro-Trp-Trp-Pro domain that recognizes histone H3 lysine 36 methylation, anchoring DNA methyltransferase 3A to transcriptionally active genomic regions [4] [7].
  • An ATRX-DNMT3-DNMT3L domain that senses unmethylated histone H3 lysine 4, relieving autoinhibition of the catalytic domain [4].
  • A catalytic domain forming functional tetramers that methylate CpG sites with a preference for 12-bp spaced substrates [4].

DNA methyltransferase 3A activity is tightly coupled with histone modifications. The Pro-Trp-Trp-Pro domain-mediated recruitment to H3K36me3-enriched gene bodies facilitates gene body methylation, while interactions with repressive complexes like polycomb repressive complex 2 link DNA methyltransferase 3A to facultative heterochromatin formation [4] [7]. Tissue-specific isoforms further refine its targeting: DNA methyltransferase 3A1 (the long isoform) regulates developmental genes marked by bivalent chromatin, whereas DNA methyltransferase 3A2 preferentially methylates intergenic regions [4].

Table 1: Functional Domains of DNA Methyltransferase 3A

DomainStructural FeaturesFunctional Role
Pro-Trp-Trp-Proβ-Barrel structure with Tudor-like foldBinds H3K36me2/3; targets gene bodies and intergenic regions
ATRX-DNMT3-DNMT3LZinc-binding domainBinds unmethylated H3K4; relieves autoinhibition of catalytic domain
CatalyticHomodimerization interface (including Arg882)Forms active tetramers; transfers methyl groups to cytosine using S-adenosylmethionine

DNA Methyltransferase 3A Dysregulation in Oncogenesis and Clonal Hematopoiesis

Somatic mutations in DNA methyltransferase 3A occur in 20–30% of acute myeloid leukemia cases and approximately 5–10% of clonal hematopoiesis of indeterminate potential carriers, positioning it as a high-risk driver mutation [1] [4]. The Arg882 hotspot mutation (60% of all DNA methyltransferase 3A mutations) localizes to the dimerization interface of the catalytic domain, exerting dominant-negative effects that reduce methyltransferase activity by 80% [4]. This hypomorphic activity induces:

  • DNA methylation canyon expansion: Broad hypomethylated regions (>5 kb) at regulatory loci controlling hematopoietic differentiation, including homeobox gene clusters. These canyons exhibit aberrant histone 3 lysine 79 dimethylation due to disrupter of telomeric silencing 1-like overexpression, activating oncogenic transcription [1] [2].
  • Stem cell pool expansion: Impaired differentiation of hematopoietic stem cells, increasing self-renewal and priming for leukemic transformation. Mouse models confirm that DNA methyltransferase 3A loss causes hematopoietic stem cell accumulation without immediate malignancy, consistent with clonal hematopoiesis phenotypes [4] [7].
  • Cooperative mutagenesis: Synergy with FMS-like tyrosine kinase 3 internal tandem duplication, nucleophosmin 1 mutations, and isocitrate dehydrogenase mutations. DNA methyltransferase 3A mutations frequently initiate pre-leukemic clones, with secondary hits accelerating acute myeloid leukemia progression [4].

Table 2: Recurrent DNA Methyltransferase 3A Mutations in Hematologic Malignancies

Mutation TypeFrequency in Acute Myeloid LeukemiaFunctional Consequence
Arg882His/Cys/Ser60% of all mutationsDominant-negative effect; disrupts tetramerization; reduces catalytic activity
Frame shifts/nonsense30%Haploinsufficiency or complete loss-of-function
Missense (non-Arg882)10%Impaired catalytic activity or DNA/protein interactions; variable functional impact

Rationale for Targeted Inhibition in Disease Pathogenesis

Current nucleoside-based DNA methyltransferase inhibitors (azacitidine, decitabine) lack selectivity for DNA methyltransferase 3A mutant cells, incorporating into DNA/RNA and triggering cytotoxicity through DNA damage responses. Their non-specific hypomethylating effects and myelosuppressive liabilities limit therapeutic utility in clonal hematopoiesis and pre-leukemic syndromes [6] [7]. Selective DNA methyltransferase 3A inhibition offers distinct advantages:

  • Oncogene dependency: DNA methyltransferase 3A-mutant cells overexpress disrupter of telomeric silencing 1-like and exhibit hyper–histone 3 lysine 79 methylation, creating a synthetic lethal vulnerability to disrupter of telomeric silencing 1-like inhibition. Pharmacologic disrupter of telomeric silencing 1-like blockade (e.g., EPZ5676) reverses aberrant histone 3 lysine 79 methylation, reactivates differentiation programs, and eradicates DNA methyltransferase 3A-mutant acute myeloid leukemia in xenograft models [1] [2].
  • Epigenetic reprogramming precision: Non-nucleoside inhibitors like compound DY-46 selectively bind the DNA methyltransferase 3A catalytic pocket with submicromolar potency (IC₅₀ = 0.39 μM) and >30-fold selectivity over DNA methyltransferase 1 and DNA methyltransferase 3B. This avoids genome-wide hypomethylation and associated genomic instability [3] [7].
  • Differentiation restoration: In primary acute myeloid leukemia samples, DNA methyltransferase 3A-targeting agents reverse the differentiation block characteristic of mutant cells. Ex vivo treatment with disrupter of telomeric silencing 1-like inhibitors or selective DNA methyltransferase 3A degraders restores CD14/CD13 expression and colony-forming unit potential without inducing apoptosis, indicating restored maturation [1] [4].

The development of DNA methyltransferase 3A inhibitors like Dnmt3A-IN-2 represents a strategic shift toward context-specific epigenetic therapy. By targeting mutant DNA methyltransferase 3A dependency networks or the altered catalytic domain itself, these agents address the root epigenetic lesion driving clonal expansion and leukemogenesis [3] [7].

Properties

Product Name

Dnmt3A-IN-2

IUPAC Name

(4aS,8aR)-2-cycloheptyl-4-[4-methoxy-3-[4-[4-(2H-tetrazol-5-yl)phenoxy]butoxy]phenyl]-4a,5,8,8a-tetrahydrophthalazin-1-one

Molecular Formula

C33H40N6O4

Molecular Weight

584.7 g/mol

InChI

InChI=1S/C33H40N6O4/c1-41-29-19-16-24(31-27-12-6-7-13-28(27)33(40)39(36-31)25-10-4-2-3-5-11-25)22-30(29)43-21-9-8-20-42-26-17-14-23(15-18-26)32-34-37-38-35-32/h6-7,14-19,22,25,27-28H,2-5,8-13,20-21H2,1H3,(H,34,35,37,38)/t27-,28+/m0/s1

InChI Key

DNDNLFXKQSTINI-WUFINQPMSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(=O)C3C2CC=CC3)C4CCCCCC4)OCCCCOC5=CC=C(C=C5)C6=NNN=N6

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NN(C(=O)[C@H]3[C@@H]2CC=CC3)C4CCCCCC4)OCCCCOC5=CC=C(C=C5)C6=NNN=N6

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